molecular formula C24H32N2O4S2 B2753708 4,4'-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1'-biphenyl CAS No. 330460-95-2

4,4'-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1'-biphenyl

Cat. No.: B2753708
CAS No.: 330460-95-2
M. Wt: 476.65
InChI Key: PHXNVOQCEARPNR-UHFFFAOYSA-N
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Description

4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl is a complex organic compound featuring two piperidine rings attached to a biphenyl core via sulfonyl linkages

Scientific Research Applications

4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its ability to cross the blood-brain barrier.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the pharmaceutical industry given the importance of piperidine derivatives . Further studies could also aim to optimize its synthesis and understand its reactivity and mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where two aryl halides are coupled in the presence of a palladium catalyst and a base.

    Introduction of Sulfonyl Groups: The biphenyl core is then treated with sulfonyl chloride in the presence of a base to introduce the sulfonyl groups.

    Attachment of Piperidine Rings: Finally, the sulfonylated biphenyl is reacted with 4-methylpiperidine under basic conditions to attach the piperidine rings.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Comparison with Similar Compounds

    4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl: Similar in structure but with different substituents on the piperidine rings.

    4,4’-Bis((4-ethylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl: Features ethyl groups instead of methyl groups on the piperidine rings.

    4,4’-Bis((4-phenylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl: Contains phenyl groups on the piperidine rings.

Uniqueness: 4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl is unique due to its specific combination of piperidine rings and sulfonyl linkages, which confer distinct chemical and biological properties. Its ability to cross the blood-brain barrier and potential therapeutic applications make it a compound of significant interest.

Properties

IUPAC Name

4-methyl-1-[4-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S2/c1-19-11-15-25(16-12-19)31(27,28)23-7-3-21(4-8-23)22-5-9-24(10-6-22)32(29,30)26-17-13-20(2)14-18-26/h3-10,19-20H,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXNVOQCEARPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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